Cas no 2680888-20-2 (benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate)

Benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate is a fluorinated cyclohexyl derivative featuring both a hydroxymethyl and a carbamate-protected amine functional group. Its stereospecific (1r,4r) configuration ensures consistent reactivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of a fluorine atom enhances metabolic stability and bioavailability, making it valuable in drug design. The hydroxymethyl group provides a versatile handle for further derivatization, while the benzyl carbamate moiety offers selective deprotection options. This compound is particularly useful in peptide synthesis and as a building block for bioactive molecules, combining structural rigidity with functional flexibility for tailored molecular architectures.
benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate structure
2680888-20-2 structure
商品名:benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate
CAS番号:2680888-20-2
MF:C16H22FNO3
メガワット:295.349188327789
CID:5636845
PubChem ID:165935864

benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • 2680888-20-2
    • EN300-28289328
    • EN300-28289329
    • 2680777-84-6
    • benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
    • benzyl N-{[(1s,4s)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
    • benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate
    • インチ: 1S/C16H22FNO3/c17-16(8-6-13(10-19)7-9-16)12-18-15(20)21-11-14-4-2-1-3-5-14/h1-5,13,19H,6-12H2,(H,18,20)
    • InChIKey: HYSPUWLKBAVCSH-UHFFFAOYSA-N
    • ほほえんだ: FC1(CNC(=O)OCC2C=CC=CC=2)CCC(CO)CC1

計算された属性

  • せいみつぶんしりょう: 295.15837173g/mol
  • どういたいしつりょう: 295.15837173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 58.6Ų

benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28289328-1.0g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
1.0g
$1057.0 2025-03-19
Enamine
EN300-28289328-5.0g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-28289328-1g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2
1g
$1057.0 2023-09-08
Enamine
EN300-28289328-0.05g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
0.05g
$888.0 2025-03-19
Enamine
EN300-28289328-0.1g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
0.1g
$930.0 2025-03-19
Enamine
EN300-28289328-0.25g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
0.25g
$972.0 2025-03-19
Enamine
EN300-28289328-2.5g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
2.5g
$2071.0 2025-03-19
Enamine
EN300-28289328-0.5g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
0.5g
$1014.0 2025-03-19
Enamine
EN300-28289328-10g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2
10g
$4545.0 2023-09-08
Enamine
EN300-28289328-10.0g
benzyl N-{[(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
2680888-20-2 95.0%
10.0g
$4545.0 2025-03-19

benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate 関連文献

benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamateに関する追加情報

Benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate: A Comprehensive Overview

The compound benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate, identified by the CAS number 2680888-20-2, is a sophisticated organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural properties, synthesis methods, and recent advancements in understanding its applications.

At its core, the molecule consists of a benzyl group attached to a carbamate functional group, which is further connected to a chiral cyclohexane ring system. The cyclohexane ring contains a fluorine atom at the (1r) position and a hydroxymethyl group at the (4r) position. This stereochemistry is crucial for the compound's biological activity and selectivity. Recent studies have highlighted the importance of such chiral centers in drug design, particularly in enhancing pharmacokinetic properties and reducing off-target effects.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the cyclohexane ring through ring-closing metathesis or other cyclization techniques, followed by functionalization to introduce the fluorine and hydroxymethyl groups. The final step involves coupling the benzyl group with the carbamate moiety, often facilitated by coupling agents such as HATU or EDCI in the presence of a base like DIPEA. Researchers have optimized these steps to achieve high yields and purity, making this compound more accessible for further studies.

Recent research has focused on the biological activity of this compound, particularly its role as a potential therapeutic agent. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential application in treating conditions such as arthritis or neurodegenerative diseases. Additionally, studies have explored its effects on cellular signaling pathways, revealing modulation of key receptors that play roles in pain perception and immune response.

The stereochemistry of the compound has been shown to significantly influence its bioavailability and efficacy. For instance, enantiomeric excess (ee) has been found to enhance solubility and absorption rates in preclinical models. This finding underscores the importance of stereocontrol in medicinal chemistry and highlights the need for advanced synthetic methodologies to produce enantiomerically pure compounds.

In terms of applications beyond pharmacology, this compound has also been investigated for its potential use in agrochemicals and materials science. Its ability to act as a chiral catalyst in asymmetric synthesis reactions has been explored, offering new avenues for green chemistry practices. Furthermore, preliminary studies suggest that it may serve as a building block for more complex molecular architectures with tailored functionalities.

The environmental impact of this compound is another area of growing interest. Researchers are examining its biodegradability and ecological footprint under various conditions. Early results indicate that it undergoes rapid degradation under aerobic conditions, reducing concerns about long-term environmental persistence.

In conclusion, benzyl N-{(1r,4r)-1-fluoro-4-(hydroxymethyl)cyclohexylmethyl}carbamate represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological understanding, positions it as a promising candidate for future innovations in medicine and beyond.

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